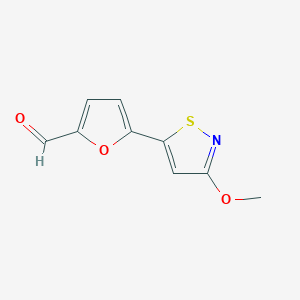
5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde is a heterocyclic compound that contains both a furan ring and a thiazole ring The presence of these rings makes it an interesting compound for various chemical and biological studies
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde typically involves the reaction of 5-formylfuran-2-ylboronic acid with a thiazole derivative under specific conditions. For instance, a mixture of dimethylsulfoxide (DMSO) and water can be used as the solvent, with palladium acetate as the catalyst and potassium acetate as the base. The reaction is carried out at elevated temperatures, around 80°C, to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed
Oxidation: 5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carboxylic acid.
Reduction: 5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-methanol.
Substitution: Various substituted derivatives of the original compound.
Applications De Recherche Scientifique
5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides: These compounds share the thiazole ring and have similar biological activities.
5-(4-Hydroxy-6-quinazolinyl)furan-2-carbaldehyde: Similar in structure but with a quinazoline ring instead of a thiazole ring.
Uniqueness
5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde is unique due to the presence of both the furan and thiazole rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H7NO3S |
|---|---|
Poids moléculaire |
209.22 g/mol |
Nom IUPAC |
5-(3-methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO3S/c1-12-9-4-8(14-10-9)7-3-2-6(5-11)13-7/h2-5H,1H3 |
Clé InChI |
WRGHYIXRHRVEEC-UHFFFAOYSA-N |
SMILES canonique |
COC1=NSC(=C1)C2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol](/img/structure/B13191667.png)


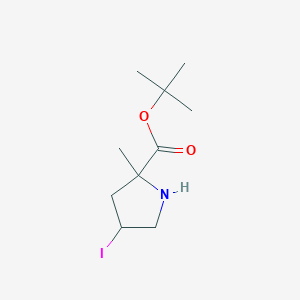
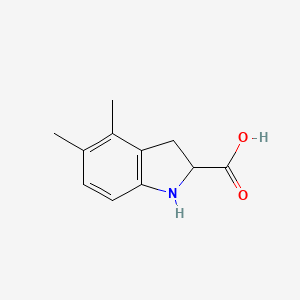
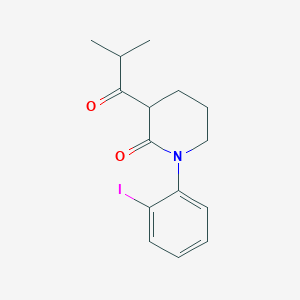



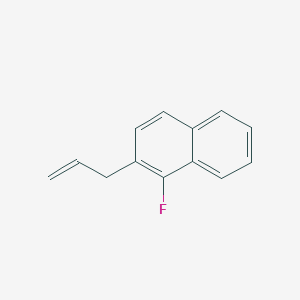
![6-Methyl-3-[2-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one](/img/structure/B13191730.png)
